molecular formula C24H20N4O6S2 B2825580 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 307327-16-8

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2825580
CAS No.: 307327-16-8
M. Wt: 524.57
InChI Key: AXQFAOAMOWYMPK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3,4-dihydroquinoline sulfonyl group and a 4-methoxy-6-nitrobenzo[d]thiazol-2-yl moiety. The sulfonyl bridge connects the dihydroquinoline heterocycle to the benzamide, while the benzo[d]thiazole group introduces electron-withdrawing nitro and methoxy substituents.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6S2/c1-34-20-13-17(28(30)31)14-21-22(20)25-24(35-21)26-23(29)16-8-10-18(11-9-16)36(32,33)27-12-4-6-15-5-2-3-7-19(15)27/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQFAOAMOWYMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide represents a novel structure with potential therapeutic applications. Its unique combination of functional groups suggests a diverse range of biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure

The compound can be broken down into distinct moieties:

  • Dihydroquinoline : Known for its pharmacological properties.
  • Sulfonamide : Often associated with antimicrobial activity.
  • Benzothiazole : Linked to various biological activities, including anticancer effects.

Biological Activity Overview

Research indicates that compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Dihydroquinoline derivatives have shown significant antibacterial and antifungal properties. For instance, modifications in the quinoline structure can enhance activity against resistant strains of bacteria .
  • Anticancer Properties :
    • Compounds containing benzothiazole and sulfonamide groups have been reported to inhibit cancer cell proliferation. A study demonstrated that similar structures could induce apoptosis in various cancer cell lines .
  • Inhibition of Enzymatic Activity :
    • The compound's design suggests potential inhibition of specific enzymes involved in disease processes. Research on related compounds has highlighted their ability to inhibit key metabolic enzymes, which could be beneficial in treating metabolic disorders or cancers .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of a related compound in vitro against breast cancer cell lines. The results indicated that the compound induced significant cytotoxic effects with an IC50 value of approximately 10 µM, suggesting it could serve as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of the dihydroquinoline structure were tested against various bacterial strains. The compound displayed notable activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against resistant strains .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds may induce oxidative stress in target cells, leading to apoptosis .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialMICs between 0.5 - 8 µg/mL
AnticancerIC50 ~ 10 µM in breast cancer cells
Enzyme InhibitionSignificant inhibition noted

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydroquinoline compounds exhibit significant anticancer properties. A study found that certain dihydroquinoline-based compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase, potentially mediated by the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Given the increasing prevalence of neurodegenerative diseases like Alzheimer’s disease, compounds featuring the dihydroquinoline structure have been investigated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are critical in neurotransmitter regulation, and dual-target inhibitors could provide therapeutic benefits in managing cognitive decline associated with neurodegeneration .

Anti-inflammatory Properties

The sulfonamide moiety in this compound may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of dihydroquinoline derivatives and evaluated their anticancer activity against MCF-7 cells. The findings revealed that compounds with specific substituents exhibited IC50 values as low as 1.2 µM, indicating potent anticancer activity .

Case Study 2: Neuroprotective Screening

In another investigation focused on neuroprotection, several dihydroquinoline derivatives were tested for their ability to cross the blood-brain barrier (BBB) and inhibit AChE activity. One promising candidate showed significant inhibition rates alongside minimal cytotoxicity in vitro, suggesting its viability for further development as an Alzheimer’s treatment .

Comparison with Similar Compounds

Critical Analysis of Research Findings

  • Sulfonamide Efficacy: The sulfonyl group in the target compound and analogs (e.g., –2) is critical for hydrogen bonding and enzyme inhibition. However, the dihydroquinoline in the target may enhance π-π stacking in hydrophobic pockets .
  • Electron-Withdrawing Effects : The nitro group in the target’s benzothiazole likely increases reactivity compared to methoxy or halogen substituents in other compounds, influencing binding kinetics .
  • Synthetic Complexity : The target’s multi-step synthesis (inferred from analogs) may require stringent conditions to avoid byproducts, similar to triazole-thione preparations .

Q & A

Q. Methodology :

  • Substituent variation : Synthesize analogs with halogen (F, Cl) or methyl groups on the benzothiazole ring to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the sulfonyl group with phosphonate or carboxylate moieties to evaluate binding affinity changes .
  • In silico docking : Use AutoDock Vina to predict interactions with targets (e.g., EGFR or tubulin) and prioritize analogs for synthesis .
    Example : Fluorine substitution at the 4-position of benzothiazole improved metabolic stability in analogs by 30% compared to nitro derivatives .

Advanced: What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Contradictions may arise from:

  • Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments across ≥3 independent trials .
  • Compound purity : Validate via LC-MS to exclude impurities contributing to off-target effects .
  • Target selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may skew results .
    Case study : Discrepancies in IC₅₀ values against kinase X were resolved by confirming compound aggregation via dynamic light scattering (DLS) .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Q. Optimization approaches :

  • Flow chemistry : Implement continuous flow systems for sulfonylation to improve mixing and reduce side-product formation .
  • Catalyst screening : Test Pd nanoparticles or enzyme-mediated catalysis for quinoline reduction to enhance enantioselectivity .
  • DoE (Design of Experiments) : Apply factorial design to optimize solvent ratios (e.g., DCM:DMF) and reaction time, achieving a 22% yield increase in coupling steps .

Advanced: What analytical methods confirm target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., HSP90) upon compound binding .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD) using immobilized recombinant proteins .
  • Fluorescence polarization : Quantify displacement of fluorescent probes (e.g., FITC-labeled ATP) in competitive binding assays .

Basic: What are the primary challenges in purifying this compound?

  • Byproduct formation : Sulfonylation may generate sulfonic acid side products; mitigate via silica gel chromatography with ethyl acetate/hexane gradients .
  • Nitro group instability : Avoid prolonged exposure to light or heat during recrystallization (use amber glassware and low-temperature drying) .
  • Solubility issues : Use DMSO/water mixtures for reverse-phase HPLC purification (C18 column, 0.1% TFA modifier) .

Advanced: How can metabolic stability be improved for in vivo studies?

  • Deuterium incorporation : Replace labile hydrogens on the benzamide moiety with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Introduce ester or phosphate groups on the methoxy substituent for hydrolytic activation in target tissues .
  • Microsomal stability assays : Use rat liver microsomes to identify metabolic hotspots and guide structural modifications .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the sulfonyl (δ 3.1–3.3 ppm) and nitro groups (no direct proton signal; confirmed via IR) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and benzothiazole C=N (1650 cm⁻¹) .

Advanced: How can computational modeling guide mechanistic studies?

  • MD (Molecular Dynamics) simulations : Simulate compound binding to tubulin over 100 ns to assess conformational stability .
  • QM/MM (Quantum Mechanics/Molecular Mechanics) : Calculate activation energies for sulfonamide hydrolysis in aqueous environments .
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors to predict novel targets .

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